Cas no 84-85-5 (4-methoxynaphthalen-1-ol)

4-methoxynaphthalen-1-ol structure
4-methoxynaphthalen-1-ol structure
4-methoxynaphthalen-1-ol
84-85-5
C11H10O2
174.195903301239
MFCD00003976
81723
87572849

4-methoxynaphthalen-1-ol Properties

Names and Identifiers

    • 4-Methoxy-1-naphthol
    • 1-Hydroxy-4-methoxynaphthalene
    • 4-methoxynaphthalen-1-ol
    • 1-Naphthalenol, 4-methoxy-
    • 4-methoxynaphthol
    • 4-methoxy-1-naphthalenol
    • 4-methoxy-naphthalen-1-ol
    • BOTGCZBEERTTDQ-UHFFFAOYSA-N
    • walrycin A
    • 1-methoxy-4-naphthol
    • 4-methoxynaphth-1-ol
    • Ursol Grounding Blue BL
    • 1-Naphthol, 4-methoxy-
    • 4-Methoxy-.alpha.-naphthol
    • KSC494E5P
    • 4-methoxy-1-hydroxy-naphthalene
    • A
    • 1-Naphthol, 4-methoxy- (7CI, 8CI)
    • 4-Methoxy-1-naphthalenol (ACI)
    • 3-Phenanthrenol, 9-methoxy-
    • 4-Methoxy-α-naphthol
    • C.I. 76620
    • ET 2111
    • QS 30
    • Quino Power MNT
    • 4-Methoxy-1-naphthol; 4-Methoxy-a-naphthol; C.I. 76620; ET 2111; QS 30;
    • 84-85-5
    • UNII-7CC5CL28DK
    • SY045974
    • DS-11800
    • 1,4-Naphthohydroquinone monomethyl ether
    • 4-Methoxy-1-naphthol, >=97%
    • M0854
    • MFCD00003976
    • NS00038691
    • DTXSID8058908
    • EINECS 201-566-3
    • AKOS015856458
    • CHEBI:191503
    • CS-0043743
    • Quino Power MNT; Ursol Grounding Blue BL; Walrycin A;
    • 7CC5CL28DK
    • SCHEMBL217255
    • 1,4-dihydroxynaphthalene monomethyl ether
    • 4-Methoxy-1-naphthalenol; 1-Hydroxy-4-methoxynaphthalene;
    • DTXCID6048383
    • DB-019216
    • 4-Methoxy-alpha-naphthol
    • +Expand
    • MFCD00003976
    • BOTGCZBEERTTDQ-UHFFFAOYSA-N
    • 1S/C11H10O2/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7,12H,1H3
    • OC1C2C(=CC=CC=2)C(OC)=CC=1
    • 1818465

Computed Properties

  • 174.06800
  • 1
  • 2
  • 1
  • 174.068
  • 13
  • 170
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.3
  • 2
  • 0
  • 29.5

Experimental Properties

  • 2.55400
  • 29.46000
  • 1.5250 (estimate)
  • Soluble in water.
  • 265.17°C (rough estimate)
  • 128.0 to 132.0 deg-C
  • 228.6 °C
  • Crystallization.
  • Not determined.
  • 1.0844 (rough estimate)

4-methoxynaphthalen-1-ol Security Information

4-methoxynaphthalen-1-ol Customs Data

  • 2909500000
  • China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-methoxynaphthalen-1-ol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003M2R-250mg
4-Methoxynaphthalen-1-ol
84-85-5 97%
250mg
$5.00
A2B Chem LLC
AB67779-250mg
4-Methoxy-1-naphthol
84-85-5 97%
250mg
$5.00
Aaron
AR003MB3-250mg
4-Methoxynaphthalen-1-ol
84-85-5 97%
250mg
$4.00
abcr
AB125893-5 g
4-Methoxy-1-naphthol, 98%; .
84-85-5 98%
5g
€123.60 2023-05-10
Alichem
A219003237-250mg
1-Methoxy-4-naphthol
84-85-5 98%
250mg
$741.20 2023-08-31
Ambeed
A141603-250mg
4-Methoxynaphthalen-1-ol
84-85-5 97%
250mg
$6.0
Apollo Scientific
OR30514-1g
4-Methoxy-1-naphthol
84-85-5 97%
1g
£41.00 2023-09-01
Chemenu
CM141189-5g
4-Methoxynaphthalen-1-ol
84-85-5 97%
5g
$*** 2023-05-29
Crysdot LLC
CD12025432-25g
4-Methoxynaphthalen-1-ol
84-85-5 97%
25g
$265 2024-07-24
Enamine
EN300-91575-1.0g
4-methoxynaphthalen-1-ol
84-85-5
1.0g
$32.0

4-methoxynaphthalen-1-ol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Methanol
Reference
Dimeric naphthoquinones. II. Simple and regioselective synthesis of naphthohydroquinone monoalkyl ethers via 2,3-dihydronaphthoquinones
Laatsch, Hartmut, Liebigs Annalen der Chemie, 1980, (1), 140-57

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Methanol
Reference
Synthesis of 1,3-disubstituted naphtho[2,3-c]pyran-5,10-diones
Nguyen Van, T.; Kesteleyn, B.; De Kimpe, N., Tetrahedron, 2001, 57(19), 4213-4219

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Selenium dioxide ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  4 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ;  1 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Acceleration of the Dakin reaction by trifluoroacetic acid
Natu, Arun D.; Burde, Ameya S.; Limaye, Rohan A.; Paradkar, Madhusudan V., Journal of Chemical Research, 2014, 38(6), 381-382

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Phenylmagnesium bromide Solvents: Tetrahydrofuran ;  -78 °C; 10 min, -78 °C
1.2 Reagents: Water ;  pH 7, -78 °C
Reference
Generation of arynes triggered by sulfoxide-metal exchange reaction of ortho-sulfinylaryl triflates
Yoshida, Suguru; Uchida, Keisuke; Hosoya, Takamitsu, Chemistry Letters, 2014, 43(1), 116-118

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  2-Nitrobenzeneseleninic acid Solvents: Dichloromethane ,  Water ;  27 h, 25 °C
Reference
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2-Nitrobenzeneseleninic acid Solvents: Dichloromethane ,  Water
1.2 Reagents: Potassium hydroxide Solvents: Methanol
Reference
The Baeyer-Villiger oxidation of aromatic aldehydes and ketones with hydrogen peroxide catalyzed by selenium compounds. A convenient method for the preparation of phenols
Syper, Ludwik, Synthesis, 1989, (3), 167-72

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride ,  Phosphorus oxychloride
Reference
Synthesis of 4-methoxypropranolol, a suitable internal standard for the determination of propranolol and 4-hydroxypropranolol by HPLC
Remon, Jean Paul; Gyselinck, Patrick; Synave, Robrecht; Van Severen, Robert; Braeckmann, Pieter; et al, Archiv der Pharmazie (Weinheim, 1981, 314(5), 432-5

Synthetic Circuit 8

Reaction Conditions
Reference
Chemical and pharmacological research on pyran derivatives. Note VI. 2-(Dialkylamino)-4-oxo-4H-naphthol[1,2-b]pyrans and derivatives
Ermili, A.; Balbi, A.; Roma, G.; Ambrosini, A.; Passerini, N., Farmaco, 1976, 31(9), 627-48

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  rt; 3 h, reflux
Reference
Ambipolar transistor properties of 2,2'-binaphthosemiquinones
Higashino, Toshiki; Kumeta, Shohei; Tamura, Sumika; Ando, Yoshio; Ohmori, Ken; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(7), 1588-1594

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Stannous chloride
Reference
Ring-hydroxylated propranolol: synthesis and β-receptor antagonist and vasodilating activities of the seven isomers
Oatis, J. E. Jr.; Russell, M. P.; Knapp, D. R.; Walle, T., Journal of Medicinal Chemistry, 1981, 24(3), 309-14

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Methanol
Reference
Acetylenic compounds. LI. The syntheses of 4-methyl-eneglutamic acid and 4-methyleneglutamine
Wailes, P. C.; Whiting, M. C., Journal of the Chemical Society, 1955, 3636, 3636-41

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Cytochrome CYP102 Solvents: Water ;  4 h, 37 °C
Reference
Bioconversion of substituted naphthalenes and β-eudesmol with the cytochrome P450 BM3 variant F87V
Misawa, Norihiko; Nodate, Miho; Otomatsu, Toshihiko; Shimizu, Keiko; Kaido, Chie; et al, Applied Microbiology and Biotechnology, 2011, 90(1), 147-157

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Perchloric acid ,  Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, μ-hydroxy(octadeca-μ-oxodecaoxodecatungstate)pe… Solvents: tert-Butanol ,  Water ;  60 min, 333 K
Reference
Chemo- and Regioselective Direct Hydroxylation of Arenes with Hydrogen Peroxide Catalyzed by a Divanadium-Substituted Phosphotungstate
Kamata, Keigo; Yamaura, Taiyo; Mizuno, Noritaka, Angewandte Chemie, 2012, 51(29), 7275-7278

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Heptanoic acid Catalysts: Peroxygenase Solvents: Ethanol ,  Water ;  1 min, pH 7, 25 °C
Reference
Aromatic C-H bond hydroxylation by P450 peroxygenases: a facile colorimetric assay for monooxygenation activities of enzymes based on Russig's blue formation
Shoji, Osami; Wiese, Christian; Fujishiro, Takashi; Shirataki, Chikako; Wuensch, Bernhard; et al, JBIC, 2010, 15(7), 1109-1115

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Oxalic acid Solvents: Chloroform ,  Water
Reference
Dimeric naphthoquinones. 13. Synthesis of m-substituted 4-methoxy-1-naphthols - β-haloalkyl ethers as protective groups in phenols
Laatsch, Hartmut, Zeitschrift fuer Naturforschung, 1985, (4), 534-42

4-methoxynaphthalen-1-ol Raw materials

4-methoxynaphthalen-1-ol Preparation Products

4-methoxynaphthalen-1-ol Suppliers

Hubei Wande Chemical Co.,Ltd.
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